molecular formula C14H22N2 B1644913 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine CAS No. 889939-97-3

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine

Cat. No.: B1644913
CAS No.: 889939-97-3
M. Wt: 218.34 g/mol
InChI Key: XQTFEFRXFNJBQW-UHFFFAOYSA-N
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Description

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine is a secondary amine featuring a 4-methyl-piperidine ring linked via an ethylamine bridge to a phenyl group. The piperidine moiety introduces basicity and conformational rigidity, while the phenyl group contributes hydrophobicity and π-π interaction capabilities.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14(11-15)13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTFEFRXFNJBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transfer Hydrogenation for 4-Methylpiperidine Synthesis

The 4-methylpiperidine moiety is central to the target compound. Patent US8697876B2 outlines a transfer hydrogenation method to methylate piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under ambient pressure. The reaction employs a palladium or platinum catalyst (e.g., Pd/C) in aqueous acidic conditions (e.g., formic acid) at 90–95°C. This step converts piperidine-4-carboxylic acid (I) to 1-methylpiperidine-4-carboxylic acid (II) with subsequent hydrochloride salt formation using 1.5 equivalents of HCl.

Key Reaction Parameters:

Parameter Condition
Catalyst 5% Pd/C
Temperature 90–95°C
Hydrogen Source Formaldehyde
Solvent Water/Formic Acid
Yield (II) 85–90% (reported for analogous reactions)

This method avoids high-pressure hydrogenation infrastructure, making it scalable for industrial applications.

Aza-Michael Cyclization for Piperidine Ring Formation

The King’s College London thesis demonstrates aza-Michael additions using divinyl ketones and amines to synthesize 2-substituted 4-piperidones. For 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine, divinyl ketone derivatives bearing methyl groups undergo cyclization with benzylamine or analogous amines. Manganese dioxide-mediated oxidation-cyclization in a one-pot process yields racemic 4-piperidones with aromatic or aliphatic substituents.

Example Protocol:

  • Divinyl Ketone Preparation : Oxidation of allylic alcohols to divinyl ketones using MnO₂.
  • Cyclization : React divinyl ketone with benzylamine in ethanol at reflux (78°C) for 12 hours.
  • Reduction : Convert the 4-piperidone to the corresponding amine via LiAlH₄ reduction.

Optimization Insights:

  • MnO₂ loading (10–15 wt%) ensures complete oxidation.
  • Racemic products may require chiral resolution for enantiopure targets.

Grignard-Based Assembly of the Phenyl-Ethylamine Side Chain

The phenyl-ethylamine segment is constructed via Grignard reactions, as exemplified in US8697876B2. Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) enable ketone formation at ambient temperatures, circumventing cryogenic conditions. For instance, reacting 2-bromoacetophenone with Turbo Grignard yields a ketone intermediate, which is subsequently aminated.

Stepwise Process:

  • Grignard Addition : 2-Bromoacetophenone + i-PrMgCl·LiCl → (2-phenylpropan-2-yl)magnesium bromide.
  • Quenching with NH₄Cl : Forms 2-phenylpropan-2-ol.
  • Amination : Reductive amination with NH₃ and H₂/Pd-C yields 2-phenyl-ethylamine.

Advantages:

  • Ambient temperature reduces energy costs.
  • Turbo Grignard enhances reactivity, enabling shorter reaction times.

Coupling Strategies for Final Assembly

Coupling the 4-methylpiperidine and phenyl-ethylamine moieties employs reductive amination or nucleophilic substitution. Patent US8697876B2 describes reacting N,N-diethyl-1-methylpiperidine-4-carboxamide with Grignard reagents to form ketone intermediates, followed by hydrobromic acid treatment to yield coupled products.

Representative Reaction:

  • Carboxamide Activation : 1-Methylpiperidine-4-carboxylic acid → N,N-diethylcarboxamide via SOCl₂/Et₂NH.
  • Grignard Coupling : React with phenyl-ethylmagnesium bromide to form (2-phenyl-ethyl)(1-methylpiperidin-4-yl)methanone.
  • Reductive Amination : Convert ketone to amine using NH₃ and NaBH₄.

Yield Optimization:

  • Lower catalyst loadings (<0.02 wt%) minimize discoloration at elevated temperatures (70°C).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow reactors and advanced purification (e.g., chromatography, crystallization). Key metrics include:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 1 L 1000 L
Catalyst Recovery Batch Filtration Continuous Filtration
Purity 95% >99%
Cycle Time 48 hours 12 hours

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Transfer Hydrogenation 85–90 95 Scalable, low-pressure conditions Requires acidic conditions
Aza-Michael Cyclization 65–75 90 Atom-economical Racemic mixture formation
Grignard Coupling 80–85 97 Ambient temperature Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic applications due to its structural similarity to known pharmacophores. It has been investigated for its effects on various biological targets, including:

  • Acetylcholinesterase Inhibition : Analogues of 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical in the treatment of Alzheimer's disease. Research indicates that modifications to the piperidine ring can enhance potency and selectivity, making these compounds promising candidates for further development .
  • Dipeptidyl Peptidases (DPP) : The compound has shown potential in targeting DPP4, a key enzyme involved in glucose metabolism. Compounds derived from this compound have been reported to exhibit interesting pharmacokinetic profiles, suggesting their utility in managing type 2 diabetes .

Synthesis of Analogues

The synthesis of this compound is often achieved through various chemical reactions that allow for the introduction of different functional groups. Notable methods include:

  • Aza-Michael Addition : This reaction facilitates the formation of substituted piperidines, which can be further modified to produce analogues with enhanced biological activity. The methodology has been demonstrated to yield compounds suitable for biological testing and further structural optimization .
  • Oxidation-Cyclisation Reactions : Utilizing reagents like manganese dioxide, researchers have developed efficient one-pot synthesis methods that allow for the rapid assembly of complex piperidine derivatives from simpler starting materials .

Receptor Interaction Studies

The compound's interaction with various receptors has been a focal point in research:

  • Serotonin Receptors : Studies have indicated that derivatives of this compound can exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype. This interaction is significant as it relates to mood regulation and the potential treatment of psychiatric disorders .
  • Opioid Receptors : As part of a broader investigation into piperidine derivatives, some studies have suggested that compounds similar to this compound may possess analgesic properties comparable to traditional opioids. However, further research is necessary to evaluate their safety and efficacy .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Development of Donepezil Analogues

Research focused on synthesizing analogues of donepezil using this compound as a precursor demonstrated improved inhibition of acetylcholinesterase compared to the parent compound. The study provided insights into structure-activity relationships (SAR) that could guide future drug design efforts aimed at treating neurodegenerative diseases .

Case Study 2: DPP4 Inhibitors

A series of compounds derived from this piperidine were evaluated as DPP4 inhibitors. Their effects on glucose metabolism were assessed in vitro and in vivo, showing promise for future development as therapeutic agents for type 2 diabetes management .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmission and potentially altering mood or behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Acetamide Backbone

N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-(4-methyl-piperidin-1-yl)-acetamide (6c)
  • Structure : Contains a benzimidazole-phenyl core linked to a 4-methyl-piperidine via an acetamide chain .
  • The ethylamine group in the target compound replaces the acetamide in 6c, increasing basicity (pKa ~10–11 for amines vs. ~1–2 for amides) and altering solubility profiles.
  • Synthesis : 6c is synthesized via nucleophilic substitution of chloroacetamide with 4-methyl-piperidine (74% yield) . The target compound likely follows a similar pathway but with a chloroethylamine precursor.
  • Physicochemical Properties :
    • 6c has a higher MW (C22H26N4O vs. C14H20N2 for the target) and melting point (202–204°C) due to crystalline amide packing .
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-3-(4-methyl-piperidin-1-yl)-propionamide (7c)
  • Structure : Features a propionamide linker between the benzimidazole-phenyl and 4-methyl-piperidine .
  • Key Differences :
    • The target compound’s ethylamine chain is shorter (C2 vs. C3 in 7c), reducing rotational freedom and hydrophobicity.
    • The amine group in the target compound enhances water solubility under acidic conditions compared to the neutral amide in 7c.
  • Synthesis : 7c is synthesized with 71% yield via similar methods .

Piperidine Derivatives with Substituted Phenyl Groups

3-Chloro-2-(4-methyl-piperidin-1-yl)-phenylamine
  • Structure : A 4-methyl-piperidine attached to a chlorinated phenylamine .
  • Key Differences :
    • The chlorine substituent increases lipophilicity (ClogP ~2.5 vs. ~2.0 for the target compound) and may enhance receptor binding via halogen interactions.
    • The ethylamine bridge in the target compound provides greater conformational flexibility compared to the direct piperidine-phenyl linkage.

Piperidine Esters and Amines

Ethyl 2-(piperidin-4-yl)acetate
  • Structure : A piperidine ring connected to an ethyl acetate group .
  • Key Differences :
    • The ester functional group in this compound reduces basicity (pKa ~0–1) compared to the amine in the target compound.
    • The target compound’s phenyl group enhances aromatic interactions absent in this ester derivative.

Piperazine and Sulfonyl Derivatives

2-(4-Methyl-piperazin-1-yl)-ethylamine hydrochloride
  • Structure : A piperazine analog with a methyl group and ethylamine hydrochloride salt .
  • Key Differences :
    • Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters basicity and hydrogen-bonding capacity.
    • The hydrochloride salt improves aqueous solubility (~50 mg/mL) compared to the free base form of the target compound.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups Solubility Trends
2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine C14H20N2 216.3 Not reported Amine, Piperidine, Phenyl Soluble in polar solvents
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-(4-methyl-piperidin-1-yl)-acetamide (6c) C22H26N4O 362.5 202–204 Amide, Benzimidazole Low in water, high in DMSO
3-Chloro-2-(4-methyl-piperidin-1-yl)-phenylamine C12H17ClN2 224.7 Not reported Chlorophenyl, Amine Moderate in ethanol
Ethyl 2-(piperidin-4-yl)acetate C9H17NO2 171.2 Not reported Ester, Piperidine High in organic solvents

Biological Activity

2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2C_{15}H_{22}N_2. The compound features a piperidine ring substituted with a methyl group and a phenyl group, which contributes to its biological activity.

Analgesic Activity

Research indicates that compounds related to this compound exhibit significant analgesic properties. For instance, derivatives within the piperidine class have shown high affinity for μ-opioid receptors, which are crucial for pain modulation. The analgesic potency of these compounds can be significantly higher than traditional opioids like morphine. For example, fentanyl-related compounds demonstrate an analgesic potency approximately 300 times greater than morphine in animal models .

CompoundAnalgesic Potency (ED50 mg/kg)μ-Receptor Affinity
Fentanyl0.0048High
This compoundTBDTBD

Antimicrobial Activity

Recent studies have explored the antimicrobial effects of piperidine derivatives. For example, some derivatives have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to act as a selective agonist at the μ-opioid receptor, leading to enhanced analgesic effects while minimizing side effects typically associated with non-selective opioids.

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models
In a study assessing the analgesic efficacy of piperidine derivatives, researchers found that certain modifications to the piperidine ring significantly enhanced binding affinity to μ-opioid receptors. The study reported that specific analogs exhibited ED50 values significantly lower than those of traditional opioids, indicating their potential as effective pain management alternatives .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated that these compounds displayed substantial antibacterial activity against both S. aureus and E. coli, suggesting their potential use in treating bacterial infections .

Q & A

Q. What experimental designs mitigate batch-to-batch variability in compound synthesis?

  • Methodological Answer : Standardize starting materials (e.g., 4-methyl-piperidine purity >99%) and reaction monitoring via TLC/HPLC. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Batch variability <5% is achievable with strict QC protocols (e.g., Karl Fischer titration for moisture content) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine
Reactant of Route 2
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2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine

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